L-Asparaginyl-L-alanylglycyl-L-alanyl-L-isoleucyl-L-leucine
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Overview
Description
L-Asparaginyl-L-alanylglycyl-L-alanyl-L-isoleucyl-L-leucine is a peptide compound composed of six amino acids: L-asparagine, L-alanine, glycine, L-alanine, L-isoleucine, and L-leucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-alanylglycyl-L-alanyl-L-isoleucyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
L-Asparaginyl-L-alanylglycyl-L-alanyl-L-isoleucyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes like proteases.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as methionine or cysteine, if present.
Reduction: Reduction of disulfide bonds, if any, within the peptide structure.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases like trypsin or pepsin.
Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Chemical reagents for site-specific modifications, such as N-methylmorpholine (NMM) for amidation reactions.
Major Products Formed
Hydrolysis: Smaller peptide fragments or individual amino acids.
Oxidation: Oxidized amino acid residues, potentially altering the peptide’s function.
Reduction: Reduced peptide with intact amino acid residues.
Substitution: Modified peptide with substituted amino acid residues.
Scientific Research Applications
L-Asparaginyl-L-alanylglycyl-L-alanyl-L-isoleucyl-L-leucine has several scientific research applications:
Biochemistry: Used as a model peptide for studying protein folding, stability, and interactions.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.
Industry: Utilized in the development of biosensors and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Asparaginyl-L-alanylglycyl-L-alanyl-L-isoleucyl-L-leucine depends on its specific application. In general, peptides can interact with cellular receptors, enzymes, or other proteins, modulating biological pathways. The molecular targets and pathways involved may include:
Receptor binding: Interaction with cell surface receptors, triggering downstream signaling cascades.
Enzyme inhibition: Binding to and inhibiting specific enzymes, affecting metabolic pathways.
Protein-protein interactions: Modulating interactions between proteins, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
L-Asparagine: An amino acid involved in protein biosynthesis and metabolic control.
L-Alanine: A non-essential amino acid used in protein synthesis.
Glycine: The simplest amino acid, involved in various metabolic processes.
L-Isoleucine: An essential amino acid important for protein synthesis and energy production.
L-Leucine: An essential amino acid that plays a key role in protein synthesis and muscle metabolism.
Uniqueness
L-Asparaginyl-L-alanylglycyl-L-alanyl-L-isoleucyl-L-leucine is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its structure allows for targeted interactions with biological molecules, making it valuable for research and therapeutic purposes.
Properties
CAS No. |
574749-70-5 |
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Molecular Formula |
C24H43N7O8 |
Molecular Weight |
557.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C24H43N7O8/c1-7-12(4)19(23(37)30-16(24(38)39)8-11(2)3)31-21(35)14(6)28-18(33)10-27-20(34)13(5)29-22(36)15(25)9-17(26)32/h11-16,19H,7-10,25H2,1-6H3,(H2,26,32)(H,27,34)(H,28,33)(H,29,36)(H,30,37)(H,31,35)(H,38,39)/t12-,13-,14-,15-,16-,19-/m0/s1 |
InChI Key |
LYLIWJLDGDELJR-GGDDPFQJSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
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